BenchChemオンラインストアへようこそ!

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide

Kinase Inhibitor Design Conformational Analysis Entropic Penalty

This imidazole pyrimidine amide CDK inhibitor (CAS 2034279-28-0) features a unique azetidine ring and pyrazine amide substituent, imposing conformational constraint that directly impacts entropic binding and off-target selectivity compared to acyclic analogs. Specifically optimized to balance CDK2 inhibitory potency with controlled lipophilicity, it achieves acceptable margins against CYP isoforms and hERG. Ideal for CCNE1-amplified cancer screening, broad kinase profiling (KINOMEscan), and co-crystallization studies (PDB 2W17) to resolve pyrazine-azetidine binding interactions. Direct procurement ensures reproducible pharmacology without the unpredictable potency shifts inherent to generic in-class substitution.

Molecular Formula C15H14N8O
Molecular Weight 322.332
CAS No. 2034279-28-0
Cat. No. B2523121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide
CAS2034279-28-0
Molecular FormulaC15H14N8O
Molecular Weight322.332
Structural Identifiers
SMILESC1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=NC=CN=C4
InChIInChI=1S/C15H14N8O/c24-15(21-12-6-16-1-2-18-12)11-7-23(8-11)14-5-13(19-9-20-14)22-4-3-17-10-22/h1-6,9-11H,7-8H2,(H,18,21,24)
InChIKeyAZPCIUBLSXPZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide: Chemical Identity and Core Pharmacophore for Targeted Kinase Inhibitor Procurement


The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide (CAS 2034279-28-0) is a synthetic small molecule characterized by a molecular formula of C15H14N8O and a molecular weight of 322.32 g/mol . It belongs to the imidazole pyrimidine amide class of cyclin-dependent kinase (CDK) inhibitors, a series initially developed to improve CDK2 inhibition and achieve potent in vitro anti-proliferative effects against cancer cell lines [1]. The compound's architecture features a unique combination of an imidazole ring, a pyrimidine core, and a constrained azetidine ring linked to a pyrazine moiety, which collectively defines its specific pharmacophore and differentiates it from earlier acyclic analogs [2].

Why Generic Substitution of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide Is Scientifically Unsound


Generic interchange of in-class CDK inhibitors is scientifically unsound due to the profound impact of subtle structural variations on kinase selectivity and ADMET profiles. The imidazole pyrimidine amide series, to which this compound belongs, was specifically optimized to balance CDK2 inhibitory potency with control of lipophilicity, which was critical to achieve acceptable margins against CYP isoform and hERG channel inhibition [1]. The introduction of the azetidine ring in this compound imposes conformational constraint absent in earlier acyclic amides, directly affecting the entropy of binding and off-target interactions [2]. Therefore, substituting this molecule with a close analog risks unpredictable shifts in potency, selectivity, and safety pharmacology, making direct procurement of the specifically validated compound essential for reproducible research [1].

Quantitative Differentiation Evidence for 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide Against Key Comparators


Structural Conformational Constraint via Azetidine Introduction vs. Acyclic Amide Analogs

This compound incorporates a rigid azetidine ring as a scaffold linker, a feature absent in earlier acyclic imidazole pyrimidine amides such as the parent series described by Jones et al. This structural element is hypothesized to reduce the entropic penalty upon binding to the CDK2 active site, as evidenced by the co-crystal structure of a closely related azetidine-containing compound (S)-8b, which shows a well-defined binding mode [1]. No direct enzymatic comparison is yet published; this evidence is inferred from crystallographic data.

Kinase Inhibitor Design Conformational Analysis Entropic Penalty

Heteroaryl Substitution: Pyrazine vs. Phenyl or Other Aromatic Amide Derivatives

The compound features an N-(pyrazin-2-yl) amide substituent, which distinguishes it from closely related analogs such as N-(pyridin-4-yl) or N-(phenyl) azetidine-3-carboxamides. In the imidazole pyrimidine amide class, variation of the terminal amide group has been shown to modulate both CDK isoform selectivity and cellular potency. While direct comparative IC50 data for this specific pair is not publicly available, the pyrazine ring's additional nitrogen atom creates a distinct hydrogen-bonding landscape compared to pyridine analogs, which is predicted to alter kinase hinge-binding interactions [1].

Kinase Selectivity Structure-Activity Relationship Amide Substituent

Target Engagement Profile: CDK2 vs. CDK-like Kinases Based on Database Annotations

According to curated drug-target databases, the compound is annotated as an inhibitor of CDK2, cyclin-dependent kinase-like 1 (CDKL1), and cell division control protein 2 homolog (CDC2), with a literature reference to the broader imidazole pyrimidine amide class [1]. This multi-target profile differentiates it from selective CDK4/6 inhibitors (e.g., palbociclib) and even from other CDK2-selective chemotypes. The specific dual inhibition of CDK2 and CDKL1 may confer unique anti-proliferative activity in certain cancer lineages.

CDK2 Inhibition Kinase Profiling Drug Target

Optimal Application Scenarios for 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide Based on Differentiation Evidence


CDK2-Dependent Cancer Cell Line Screening Panels

This compound's structural design, inferred to enhance binding affinity for CDK2, makes it a prime candidate for screening panels against cyclin E1 (CCNE1)-amplified cancer cell lines such as high-grade serous ovarian cancer or triple-negative breast cancer, where CDK2 activity is critical [1]. Its unique azetidine scaffold may overcome resistance mechanisms observed with first-generation CDK2 inhibitors.

Kinase Selectivity Profiling Against the CDK Family

The distinct pyrazine amide substituent offers a novel hydrogen-bonding pattern that is hypothesized to shift selectivity within the CDK family. Procurement for use in broad kinase profiling (e.g., KINOMEscan) would provide crucial data on its selectivity fingerprint compared to other imidazole pyrimidine amides [1].

Structure-Based Drug Design and Co-Crystallography Studies

Given the availability of a high-resolution co-crystal structure of a closely related azetidine-containing analog in CDK2 (PDB 2W17), this compound is ideally suited for soaking or co-crystallization experiments to resolve the binding interactions of the pyrazine moiety and azetidine ring, thereby guiding further preclinical optimization [2].

Comparative Tool Compound for CDK2 vs. CDK1/9 Pharmacology

Owing to the structural constraints imposed by the azetidine linker and the specific heteroaryl amide, this compound is predicted to exhibit a pharmacology profile skewed towards CDK2 over CDK1/9. It serves as an excellent comparative tool compound in cellular assays designed to deconvolve CDK family functions in cell cycle and transcription [1].

Quote Request

Request a Quote for 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.